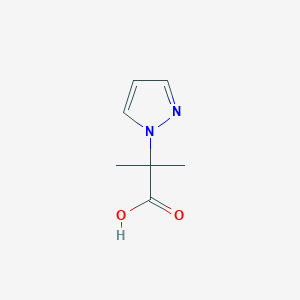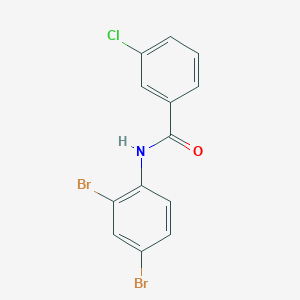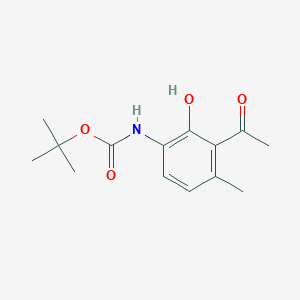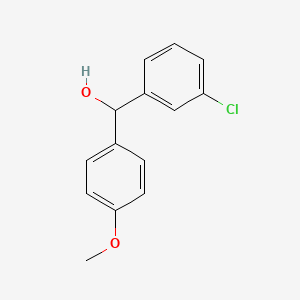
2-甲基-2-(1H-吡唑-1-基)丙酸
描述
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is also known as "1H-Pyrazole-1-acetic acid, α,α-dimethyl-" .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) . This indicates that the molecule consists of a pyrazole ring attached to a propanoic acid moiety with two methyl groups. Physical and Chemical Properties Analysis
“2-methyl-2-(1H-pyrazol-1-yl)propanoic acid” is a solid at room temperature . It has a melting point range of 107 - 111°C .科学研究应用
癌症研究:雄激素受体调节
2-甲基-2-(1H-吡唑-1-基)丙酸:已在癌症研究中得到研究,特别是针对去势抵抗性前列腺癌 (CRPC)。研究人员探索了两个主要方向:
- CYP17A 抑制:一种方法涉及使用像阿比特龙这样的抑制剂阻断雄激素的内源性合成。 这些抑制剂靶向 CYP17A 酶,该酶在雄激素生物合成中起着至关重要的作用 .
- 对抗耐药性:该化合物也被研究为克服长期使用第一代雄激素受体拮抗剂(例如比卡鲁胺)后出现的耐药性的潜在策略 .
抗利什曼原虫活性
在一项研究中,2-甲基-2-(1H-吡唑-1-基)丙酸表现出有希望的抗利什曼原虫活性。 它针对利什曼原虫 major PTR1(潜在的药物靶标)进行了评估,分子对接研究支持了它的有效性 .
抗疟疾潜力
研究人员探索了该化合物的抗疟疾特性。具体来说:
- 化合物 14:还表现出显着的抑制(90.4%)作用,针对 P. berghei .
化学合成和定制生产
除了其生物应用之外,2-甲基-2-(1H-吡唑-1-基)丙酸还用于化学合成和定制生产。 像 ChemScene 这样的公司提供它进行批量生产和采购 .
安全性和处理
- 安全信息:它带有警告标签 (GHS07) 和危险说明 (H302、H312、H332)。预防措施包括避免摄入、皮肤接触和吸入。 请参阅 MSDS 以获取详细的安全指南 .
安全和危害
作用机制
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.
生化分析
Biochemical Properties
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, which may have implications for neurological functions and disorders. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and signaling properties.
Cellular Effects
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of enzymes like acetylcholinesterase . This modulation can impact neurotransmitter levels, leading to changes in synaptic transmission and neuronal communication. Furthermore, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. Additionally, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including enzyme inhibition and gene expression .
Dosage Effects in Animal Models
The effects of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and the enhancement of cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage .
Metabolic Pathways
2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid in the mitochondria may influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-methyl-2-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVDJHDIPSUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296540 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851975-10-5 | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851975-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1H-pyrazole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1635785.png)













